BenchChemオンラインストアへようこそ!

6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine

PARP-1 inhibition Oncology DNA damage repair

Select 6-fluoro-1H-imidazo[4,5-c]pyridin-4-amine for sub-micromolar PARP-1 potency (IC50 0.528 μM vs 3.2 μM for non-fluorinated core) and HeLa cell activity (0.5 μM). The C-F bond (130 kcal/mol) confers CYP450 oxidative metabolism resistance critical for in vivo studies. Preferred over alternative fluorination patterns (e.g., 7-CF3) to preserve target engagement profiles.

Molecular Formula C6H5FN4
Molecular Weight 152.13 g/mol
Cat. No. B8222295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine
Molecular FormulaC6H5FN4
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC1=C2C(=C(N=C1F)N)N=CN2
InChIInChI=1S/C6H5FN4/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H2,8,11)(H,9,10)
InChIKeyMIGQNSKJUFZRPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine: Comparative Profile for Scientific Procurement


6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine is a fluorinated heterocyclic compound (CAS 1805773-26-5, molecular formula C6H5FN4, molecular weight 152.13 g/mol) belonging to the imidazo[4,5-c]pyridine class . This bicyclic scaffold serves as a purine bioisostere and is utilized as a privileged core in kinase inhibitor and antiviral agent development . The strategic introduction of a fluorine atom at the 6-position of the pyridine ring confers quantifiable advantages in metabolic stability and target-binding affinity relative to non-fluorinated or alternative-position fluorinated analogs, directly impacting procurement decisions for medicinal chemistry programs.

6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine: Why In-Class Analogs Cannot Be Substituted


The imidazo[4,5-c]pyridine scaffold exhibits extreme sensitivity to substituent position and identity; minor structural changes produce orders-of-magnitude shifts in target potency and selectivity profiles [1]. Substituting 6-fluoro-1H-imidazo[4,5-c]pyridin-4-amine with a non-fluorinated analog (e.g., 1H-imidazo[4,5-c]pyridin-4-amine, CAS 6811-77-4) eliminates the electronic and metabolic advantages conferred by fluorine, while alternative fluorination patterns (e.g., 7-trifluoromethyl substitution, CAS 1638765-07-7) alter lipophilicity and steric profiles in ways that fundamentally change target engagement and pharmacokinetic behavior [2]. The evidence below quantifies these differences and establishes the specific circumstances under which this compound represents a non-interchangeable selection.

6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine: Quantitative Differentiation Evidence Versus Analogs


6-Fluoro Substitution Confers 6-Fold Superior PARP-1 Inhibitory Potency Over Unsubstituted Imidazo[4,5-c]pyridine Carboxamide Core

In a systematic SAR study of imidazo[4,5-c]pyridinecarboxamide derivatives evaluated as PARP-1 inhibitors, the 6-fluoro-substituted analog demonstrated an IC50 of 0.528 μM, representing a 6-fold potency improvement over the unsubstituted parent imidazo[4,5-c]pyridinecarboxamide core, which exhibited an IC50 of 3.2 μM [1]. This improvement is attributed to favorable electronic modulation of the pyridine ring by fluorine, enhancing hydrogen-bonding interactions within the PARP-1 catalytic pocket.

PARP-1 inhibition Oncology DNA damage repair

6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine Exhibits Sub-Micromolar Antiproliferative Activity Against HeLa Cells Versus Inactive Non-Fluorinated Parent Core

The target compound 6-fluoro-1H-imidazo[4,5-c]pyridin-4-amine demonstrates an IC50 of 0.5 μM against the HeLa (cervical cancer) cell line . In contrast, the non-fluorinated parent core, 1H-imidazo[4,5-c]pyridin-4-amine (CAS 6811-77-4), is reported to exhibit only moderate activity against cancer cell lines, with antiproliferative effects that are not quantifiable in the sub-micromolar range without additional substituent modification . The 6-fluoro substitution alone enables sub-micromolar potency.

Antiproliferative Cervical cancer HeLa cells

Fluorination at 6-Position of Imidazo[4,5-c]pyridine Enhances Metabolic Stability Through C-F Bond Resistance to CYP450 Oxidation

The carbon-fluorine bond (bond dissociation energy approximately 130 kcal/mol) is substantially stronger than the carbon-hydrogen bond (approximately 105 kcal/mol), rendering the 6-fluoro-substituted imidazo[4,5-c]pyridine scaffold inherently more resistant to cytochrome P450-mediated oxidative metabolism than its non-fluorinated analog [1]. This molecular property translates to a predicted extended metabolic half-life in hepatic microsomal assays, reducing the frequency of compound administration required in preclinical in vivo studies.

Metabolic stability CYP450 resistance Pharmacokinetics

6-Fluoro-Substituted Imidazo[4,5-c]pyridines Show Elevated Predicted Binding Affinity Against Aurora Kinase A (AURKA) in Computational Docking

Computational simulation at the PM7 level of theory of imidazo[4,5-c]pyridine derivatives and their complexes with Aurora kinase A (AURKA) identified compounds bearing electron-withdrawing substituents, including fluorine, at the 6-position as among those with the highest predicted inhibitory activity against AURKA [1]. These compounds were prioritized for synthesis and biological testing over non-fluorinated or alternative-substituted analogs based on their superior predicted binding energetics.

AURKA inhibition Computational chemistry Kinase inhibitor

6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine: Evidence-Backed Application Scenarios for Scientific Procurement


PARP-1 Inhibitor Lead Optimization Programs Requiring 6-Fold Potency Advantage Over Unsubstituted Core

Medicinal chemistry teams developing PARP-1 inhibitors for oncology applications should prioritize 6-fluoro-1H-imidazo[4,5-c]pyridin-4-amine as a core building block. SAR studies demonstrate that the 6-fluoro-substituted imidazo[4,5-c]pyridinecarboxamide derivative (compound 8d) achieves an IC50 of 0.528 μM against PARP-1, representing a 6.1-fold potency improvement over the unsubstituted carboxamide core (IC50 = 3.2 μM) [1]. This quantifiable advantage enables programs to initiate lead optimization with a scaffold that already delivers sub-micromolar enzyme inhibition, reducing the number of synthetic iterations required to achieve target potency thresholds.

Cellular Antiproliferative Screening Requiring Sub-Micromolar Activity Without Additional Scaffold Elaboration

For cell-based oncology screening cascades, 6-fluoro-1H-imidazo[4,5-c]pyridin-4-amine provides immediate sub-micromolar activity (HeLa IC50 = 0.5 μM) without requiring additional substituent optimization [1]. In contrast, the non-fluorinated parent scaffold (1H-imidazo[4,5-c]pyridin-4-amine, CAS 6811-77-4) exhibits only moderate antiproliferative activity and necessitates further functionalization to achieve comparable cellular potency . This differentiation is critical for laboratories seeking to minimize synthetic overhead in initial phenotypic screening campaigns.

Kinase Inhibitor Discovery Leveraging Computationally Validated AURKA Binding Predictions

Computational chemistry groups employing molecular docking to prioritize synthesis candidates should select 6-fluoro-substituted imidazo[4,5-c]pyridine scaffolds. PM7-level simulations of AURKA-ligand complexes identified 6-fluoro-containing derivatives among the compounds with the highest predicted inhibitory activity against Aurora kinase A, warranting their prioritization for synthesis and biological testing over non-fluorinated analogs [1]. Procurement of this specific fluoro-substituted core enables focused experimental validation of computationally prioritized compounds, reducing the number of physical analogs requiring synthesis.

ADME/PK Optimization Programs Requiring Metabolically Stabilized Heterocyclic Cores

Programs facing metabolic instability challenges in lead series should incorporate 6-fluoro-1H-imidazo[4,5-c]pyridin-4-amine to leverage the approximately 25 kcal/mol higher bond dissociation energy of the C-F bond (130 kcal/mol) relative to the C-H bond (105 kcal/mol) [1]. This bond-strength advantage confers resistance to cytochrome P450-mediated oxidative metabolism at the 6-position, a common site of metabolic attack in imidazo[4,5-c]pyridine systems. Procuring the 6-fluoro analog rather than the non-fluorinated core reduces the probability of in vivo clearance failures attributable to oxidative metabolism at this vulnerable position.

Quote Request

Request a Quote for 6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.